2-chloro-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide
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Overview
Description
2-chloro-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and simplicity.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves similar condensation reactions but on a larger scale. The use of solid acid catalysts and ultrasonic irradiation can be scaled up to meet industrial demands, ensuring efficient and sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-chloro-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-chloro-3,4-bis[(4-methoxybenzyl)oxy]-N-[2-(1-pyrrolidinyl)ethyl]benzamide
- 4-chloro-N-(4-methoxybenzyl)benzamide
- 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide
Uniqueness
2-chloro-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16ClN3O3 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
2-chloro-N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H16ClN3O3/c1-28-17-12-8-14(9-13-17)20-25-22(29-26-20)15-6-10-16(11-7-15)24-21(27)18-4-2-3-5-19(18)23/h2-13H,1H3,(H,24,27) |
InChI Key |
SLZCMAWMGHPKBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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